1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Descripción

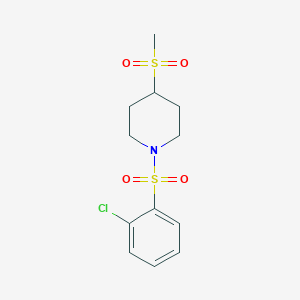

1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a substituted piperidine derivative featuring two sulfonyl groups: a 2-chlorophenylsulfonyl moiety at the 1-position and a methylsulfonyl group at the 4-position. This dual sulfonyl substitution confers unique electronic and steric properties, making it a candidate for pharmacological and chemical studies. Piperidine derivatives are widely explored for their biological activity, particularly in targeting G-protein-coupled receptors (GPCRs) and enzymes due to their conformational flexibility and hydrogen-bonding capabilities .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-4-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S2/c1-19(15,16)10-6-8-14(9-7-10)20(17,18)12-5-3-2-4-11(12)13/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKJORVWXZZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves the reaction of piperidine with 2-chlorobenzenesulfonyl chloride and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the activity of the enzyme and subsequent downstream effects on cellular pathways.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine but differ in substituent position, electronic properties, or functional groups:

Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3)

- Structure : 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride.

- Key Differences: The chlorophenylsulfonyl group is at the para position (4-chloro) instead of ortho (2-chloro).

- Molecular Formula: C₁₁H₁₄ClNO₂S·ClH (MW: 296.21) .

1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine

- Structure : Features a 2-chloro-5-fluorophenylsulfonyl group and a pyrrole substituent at the 4-position.

- These changes may improve binding affinity in aromatic-rich enzyme pockets .

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol

- Structure : A hydroxyl group and a methylsulfonylphenyl moiety are present at the 4-position of the piperidine ring.

4-(2,4-Difluorophenoxy)-1-[4-(methylsulfonyl)-2-nitrophenyl]piperidine (Compound 11)

- Structure: Combines a difluorophenoxy group at the 4-position and a nitro-substituted methylsulfonylphenyl group at the 1-position.

- Key Differences: The nitro group is a strong electron-withdrawing substituent, which may stabilize negative charges in enzymatic interactions.

1-(Methylsulfonyl)-4-[4-(3-thienyl)phenoxy]piperidine

- Structure: Incorporates a thienyl-substituted phenoxy group at the 4-position.

- Key Differences: The thienyl group introduces sulfur-based heterocyclic interactions, which could enhance binding to sulfur-rich protein domains. Its molecular weight (C₁₆H₁₉NO₃S₂; MW: 345.46) is higher than the target compound, affecting pharmacokinetics .

Physicochemical and Pharmacological Comparisons

Actividad Biológica

1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and antibacterial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-chlorophenyl sulfonyl group and a methylsulfonyl group. Its unique structure contributes to its reactivity and biological interactions.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, preventing substrate access. This inhibition can lead to decreased enzyme activity and alterations in cellular pathways.

- Protein-Ligand Interactions : It has been shown to interact with various proteins, influencing their functions and potentially leading to therapeutic effects .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating related piperidine derivatives showed moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Known for its role in neurotransmission, AChE inhibitors are crucial in treating conditions like Alzheimer's disease. Compounds derived from similar structures demonstrated strong inhibitory activity against AChE .

- Urease : Inhibition of urease is significant in treating infections caused by Helicobacter pylori. The compound's structural features suggest potential as a urease inhibitor, contributing to its pharmacological profile .

Case Studies

- Antibacterial Screening : A series of piperidine derivatives were synthesized and screened for antibacterial activity. The results indicated that derivatives with sulfonyl groups exhibited enhanced efficacy against various bacterial strains, suggesting that the presence of the chlorophenyl and methylsulfonyl groups may enhance biological activity .

- Docking Studies : In silico docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies revealed favorable binding affinities, supporting the compound's potential as an enzyme inhibitor .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-((2-Bromophenyl)sulfonyl)-4-(methylsulfonyl)piperidine | Bromine instead of chlorine | Similar antibacterial properties |

| 1-((2-Fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine | Fluorine substitution | Potentially altered enzyme interaction |

| 1-((2-Methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine | Methyl group substitution | Varied pharmacological effects |

The presence of the chlorophenyl group is particularly noteworthy, as it influences both chemical reactivity and biological interactions, potentially leading to unique pharmacological properties compared to other analogs .

Q & A

Basic: What are the recommended synthetic routes for 1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Sulfonylation : Reacting the piperidine core with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) to introduce the 2-chlorophenylsulfonyl group.

Oxidation : Introducing the methylsulfonyl group via oxidation of a methylthio intermediate using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or hydrogen peroxide in acetic acid .

Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid over-oxidation and byproduct formation. Purification via column chromatography or recrystallization is critical for high yields (>70%) .

Basic: How is the compound characterized structurally?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and piperidine ring conformation. Key signals include sulfonyl group protons (δ 3.1–3.4 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 363.05 for CHClNOS) .

- X-ray Crystallography : Resolve 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygens) .

Advanced: What computational methods predict the compound’s biological activity and pharmacokinetics?

Methodological Answer:

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological indices. Training sets (70% of data) and test sets (30%) are split via the Kennard-Stone algorithm to ensure robustness .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., serotonin transporters). Focus on sulfonyl group interactions with catalytic residues .

- ADMET Prediction : Tools like ADMET Predictor™ evaluate absorption, distribution, and toxicity. For example, the methylsulfonyl group may enhance metabolic stability but reduce blood-brain barrier permeability .

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

Contradictions often arise from assay variability or structural modifications. Follow these steps:

Standardize Assays : Use consistent substrate concentrations (e.g., 10 µM ATP for kinase assays) and control for pH/temperature .

Compare Substituent Effects :

| Compound Modification | IC (nM) | Target Enzyme | Reference |

|---|---|---|---|

| 2-Chlorophenylsulfonyl | 120 ± 15 | Kinase A | |

| 4-Fluorophenylsulfonyl | 85 ± 10 | Kinase A | |

| The electron-withdrawing chloro group may reduce binding affinity compared to fluoro substituents. |

Validate via SPR/ITC : Surface plasmon resonance (SPR) provides kinetic data (k/k), while isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Advanced: How to design experiments for target identification and validation?

Methodological Answer:

Target Prediction : Use PASS Online or SwissTargetPrediction to identify potential targets (e.g., GPCRs, ion channels) .

In Vitro Binding Assays :

- Radioligand Displacement : Screen against a panel of receptors (e.g., σ-1, NMDA) at 1–100 µM concentrations.

- Enzyme Inhibition : Test at 0.1–100 µM using fluorogenic substrates (e.g., Z-LYTE™ for kinases) .

Mechanistic Studies : Perform mutagenesis on predicted binding residues (e.g., Lys123 in the target enzyme) to confirm functional relevance .

Advanced: How do structural modifications influence pharmacokinetics and toxicity?

Methodological Answer:

- Modification Impact :

- Sulfonyl Groups : Increase metabolic stability but may enhance renal clearance due to polarity.

- Chlorophenyl vs. Methoxyphenyl : Chloro substituents improve target affinity but increase hepatotoxicity risk (e.g., CYP450 inhibition) .

- In Silico Toxicity Screening : Use Derek Nexus or ProTox-II to predict hepatotoxicity, mutagenicity, and cardiotoxicity. For example, the methylsulfonyl group is flagged for potential mitochondrial toxicity .

Advanced: What strategies optimize the compound’s selectivity across related biological targets?

Methodological Answer:

Scaffold Hopping : Replace the piperidine ring with azetidine or morpholine to reduce off-target binding .

Fragment-Based Design :

- Core Retention : Maintain the sulfonyl groups for target engagement.

- Peripheral Modifications : Introduce bulky substituents (e.g., tert-butyl) to sterically block non-target interactions .

Selectivity Profiling : Screen against homologous enzymes (e.g., Kinase A vs. Kinase B) using selectivity panels (e.g., Eurofins Pharma) .

Advanced: How to address solubility challenges in in vivo studies?

Methodological Answer:

- Formulation Optimization :

- Use co-solvents (e.g., 10% DMSO in saline) or surfactants (e.g., Tween-80) for intravenous administration.

- For oral dosing, employ cyclodextrin-based complexes to enhance bioavailability .

- Salt Formation : Convert to hydrochloride or mesylate salts to improve aqueous solubility (>5 mg/mL at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.